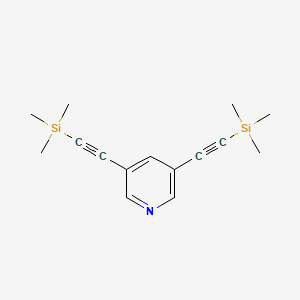

3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-[5-(2-trimethylsilylethynyl)pyridin-3-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NSi2/c1-17(2,3)9-7-14-11-15(13-16-12-14)8-10-18(4,5)6/h11-13H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCAATBUZCPFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CN=C1)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3,5 Bis 2 Trimethylsilyl Ethynyl Pyridine

Desilylation Reactions for Terminal Alkyne Generation

The removal of the trimethylsilyl (B98337) protecting groups from the ethynyl (B1212043) moieties is a crucial first step in many synthetic applications of 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine. This desilylation reaction unmasks the terminal alkynes, which are then available for a wide range of subsequent chemical transformations.

Mechanistic Investigations of Trimethylsilyl Group Removal

The removal of a trimethylsilyl group from a carbon atom, particularly from an alkyne, is a well-established process in organic chemistry. The mechanism hinges on the high affinity of silicon for fluoride (B91410) ions or the lability of the Si-C bond under basic conditions.

When fluoride-based reagents such as tetra-n-butylammonium fluoride (TBAF) or cesium fluoride (CsF) are employed, the fluoride ion acts as a potent nucleophile that attacks the silicon atom. stackexchange.com This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate. stackexchange.com The instability of this intermediate facilitates the cleavage of the carbon-silicon bond, with the acetylide anion acting as the leaving group. Subsequent protonation of the acetylide by a proton source in the reaction mixture, such as water or an alcohol, yields the terminal alkyne.

Alternatively, base-mediated desilylation can be achieved using reagents like potassium carbonate in methanol (B129727) or 1,8-Diazabicycloundec-7-ene (DBU). nih.govorganic-chemistry.org In these cases, the base is thought to either directly attack the silicon atom or, more likely, generate an alkoxide or other nucleophilic species in situ that then initiates the attack on the silicon. The general mechanism still proceeds through a pentacoordinate silicon intermediate, leading to the cleavage of the C-Si bond. The rate of this hydrolysis can be influenced by both steric and electronic factors. researchgate.net

The following table summarizes common reagents used for the desilylation of trimethylsilyl-protected alkynes.

| Reagent(s) | Solvent(s) | General Conditions |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room temperature |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room temperature to reflux |

| Cesium fluoride (CsF) | Dimethylformamide (DMF) | Room temperature |

| 1,8-Diazabicycloundec-7-ene (DBU) | Methanol (MeOH), Dichloromethane (CH₂Cl₂) | Room temperature |

| Silver nitrate (B79036) (AgNO₃) | Aqueous acetone, Pyridine (B92270) | Room temperature |

Selective Desilylation Strategies in Polyethynylated Systems

In molecules containing multiple silyl-protected ethynyl groups, or other silyl-protected functional groups, selective desilylation is often a synthetic necessity. Strategies for achieving selectivity typically rely on the differential steric hindrance around the silicon atoms or the use of milder reagents that can discriminate between different types of silyl (B83357) groups.

For instance, the trimethylsilyl (TMS) group is significantly less sterically hindered than bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS). This difference in steric bulk allows for the selective removal of TMS groups in the presence of these larger protecting groups. organic-chemistry.org By using carefully controlled reaction conditions, such as catalytic amounts of a mild base like DBU, it is possible to cleave the TMS-alkyne bond while leaving TIPS or TBDMS groups intact. organic-chemistry.org This orthogonality is a cornerstone of modern synthetic strategy, enabling the stepwise functionalization of polyethynylated molecules.

Furthermore, the choice of desilylation reagent can influence selectivity. For example, silver nitrate has been used for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes, offering a different reactivity profile that can be exploited for selective transformations. organic-chemistry.org

Post-Synthetic Functionalization of Ethynyl and Pyridine Moieties

Once the terminal alkyne, 3,5-diethynylpyridine (B1337693), is generated, both the ethynyl groups and the pyridine ring are available for a variety of post-synthetic modifications. These reactions allow for the construction of complex organic materials, polymers, and supramolecular assemblies.

Alkyne Metathesis and Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne functionalities of 3,5-diethynylpyridine are prime candidates for alkyne metathesis and various cycloaddition reactions.

Alkyne metathesis provides a powerful method for the formation of new carbon-carbon triple bonds. nih.gov While specific examples involving 3,5-diethynylpyridine are not prevalent in the provided search results, the general principles of alkyne metathesis, often catalyzed by molybdenum or tungsten alkylidyne complexes, would be applicable. nih.gov This reaction could be used to synthesize polymers or macrocycles incorporating the 3,5-diethynylpyridine unit.

Cycloaddition reactions are a versatile tool for constructing cyclic structures. The most prominent example for terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The resulting triazole ring is a stable, aromatic linker that can participate in hydrogen bonding and dipole interactions, making it valuable in medicinal chemistry and materials science. nih.gov

Other cycloaddition reactions, such as [4+2] Diels-Alder reactions, are also possible, where the ethynyl groups can act as dienophiles, reacting with dienes to form six-membered rings. researchgate.net The reactivity in these reactions would be influenced by the electronic nature of the pyridine ring.

Alkylation and Arylation Pathways of Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reaction with electrophiles such as alkyl and aryl halides. quimicaorganica.org

Alkylation of the pyridine nitrogen with alkyl halides leads to the formation of pyridinium (B92312) salts. quimicaorganica.org This reaction proceeds via a standard nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The reaction is generally most efficient with primary and secondary alkyl halides, as tertiary halides are more prone to elimination reactions. quimicaorganica.org This quaternization of the nitrogen significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and activating the ring towards nucleophilic attack.

Arylation of the pyridine nitrogen is also possible, though direct N-arylation with aryl halides often requires catalytic conditions. The formation of N-arylpyridinium salts modifies the steric and electronic environment of the molecule, which can be a useful strategy in directing further functionalization of the pyridine core.

Regioselective Derivatization at the Pyridine Core

The pyridine ring itself can undergo further functionalization, most notably through C-H activation and arylation or alkylation reactions. The positions of the existing ethynyl groups at C3 and C5 have a significant directing effect on the regioselectivity of these reactions.

Pyridine is generally an electron-deficient heterocycle, making electrophilic aromatic substitution difficult. However, transition-metal-catalyzed C-H functionalization provides a powerful avenue for its derivatization. beilstein-journals.orgnih.gov The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The C2, C6, and C4 positions are the most common sites for functionalization.

C4-Arylation/Alkylation : Due to the electronic pull of the nitrogen atom, the C4 position is relatively electron-deficient and can be a target for nucleophilic-type functionalization. frontiersin.orgresearchgate.net Methods have been developed for the selective C4-alkylation and arylation of pyridines, often involving the temporary formation of a pyridinium salt to activate this position. nih.govchemistryviews.org

C2/C6-Arylation/Alkylation : The positions ortho to the nitrogen (C2 and C6) are also susceptible to functionalization, often through directed metalation or rhodium-catalyzed direct arylation. nih.gov However, the steric bulk of substituents at these positions can be a controlling factor.

The presence of the two ethynyl groups at the 3 and 5 positions will electronically deactivate the ring towards electrophilic attack but may influence the regioselectivity of metal-catalyzed C-H functionalizations. For instance, in 3,5-disubstituted pyridines, C4-arylation is often facilitated when the substituents are electron-withdrawing. nih.gov The specific conditions, catalyst, and coupling partner will ultimately determine the outcome of the derivatization at the pyridine core. beilstein-journals.orgnih.gov

Intramolecular and Intermolecular Cyclization Reactions

The dual alkyne functionality of this compound, featuring electron-rich carbon-carbon triple bonds, makes it a versatile substrate for a variety of intramolecular and intermolecular cyclization reactions. These transformations are pivotal for the construction of complex, fused heterocyclic and polycyclic aromatic systems built upon a central pyridine core. The reactivity of the ethynyl groups is often modulated by the presence of the trimethylsilyl (TMS) protecting groups, which can either be retained in the final product or cleaved in situ to participate in further reactions. Cyclization pathways are typically facilitated by transition metal catalysts or thermal and photochemical conditions, leading to the formation of new carbo- and heterocyclic rings.

Intramolecular Cyclization Reactions

While specific, documented examples of intramolecular cyclization starting directly from this compound are not extensively reported in the scientific literature, the reactivity of analogous dialkynylpyridine systems suggests potential pathways. One such plausible transformation is the transition metal-catalyzed intramolecular [2+2+2] cycloaddition. In such a reaction, the two ethynyl groups could, in the presence of a suitable catalyst (e.g., cobalt, rhodium, or nickel complexes), react with an external alkyne or another unsaturated moiety to form a fused benzene (B151609) ring, leading to a substituted isoquinoline (B145761) scaffold.

Another potential intramolecular pathway is a rhodium-catalyzed trans-bis-silylation, a reaction observed in structurally similar 2-ethynyl-3-pentamethyldisilanylpyridine derivatives. mdpi.com If applicable to this compound, this would involve the intramolecular addition of a silicon-silicon bond across one of the alkyne units, potentially leading to novel pyridine-fused silole heterocycles. However, this would require a strategically placed disilanyl (B1231035) group, which is not present in the parent molecule. Therefore, such a reaction would necessitate prior modification of the starting material.

Intermolecular Cyclization Reactions (Cycloadditions)

The ethynyl groups of this compound can readily participate as dienophiles or dipolarophiles in intermolecular cycloaddition reactions, providing a powerful tool for constructing more elaborate molecular architectures.

One of the most fundamental intermolecular cyclizations is the [4+2] cycloaddition, or Diels-Alder reaction. In this context, the trimethylsilyl-substituted alkyne moieties can react with a conjugated diene. The reaction would lead to the formation of a six-membered ring fused to the pyridine core. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature of the diene and the steric bulk of the trimethylsilyl groups.

Another significant class of intermolecular cyclizations is the 1,3-dipolar cycloaddition. The alkyne functionalities in this compound can react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings. For instance, the reaction with an organic azide (B81097) (a Huisgen 1,3-dipolar cycloaddition) would yield a 1,2,3-triazole ring. If both ethynyl groups participate, this could lead to the formation of a pyridine core symmetrically substituted with two triazole rings. These "click" reactions are known for their high efficiency and selectivity. nih.govorganic-chemistry.org

The following table summarizes hypothetical intermolecular cycloaddition reactions based on the known reactivity of silyl-protected alkynes.

Table 3.3.1: Plausible Intermolecular Cycloaddition Reactions of this compound

| Reaction Type | Reagent | Potential Product Class |

| [4+2] Cycloaddition | Conjugated Diene (e.g., 1,3-Butadiene) | Fused Cyclohexadiene Derivatives |

| 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole Derivatives |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole Derivatives |

| 1,3-Dipolar Cycloaddition | Nitrone (R₂C=N⁺(R)O⁻) | Isoxazolidine Derivatives |

Furthermore, transition metal-catalyzed cyclotrimerization of the alkyne units represents another potential intermolecular pathway. Catalysts based on cobalt, titanium, or other transition metals can mediate the [2+2+2] cycloaddition of three alkyne molecules. researchgate.netresearchgate.net In the case of this compound, this could involve a co-cyclotrimerization with an external alkyne, leading to the formation of highly substituted benzene rings attached to the pyridine core.

While detailed research findings on the specific cyclization reactivity of this compound are limited, the fundamental principles of alkyne chemistry and the behavior of analogous compounds provide a strong basis for predicting its utility in the synthesis of diverse and complex heterocyclic structures.

Advanced Structural Investigations and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Crystalline Architectures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific, publicly available crystal structure for 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine was not identified in the reviewed literature, analysis of closely related structures allows for a detailed and scientifically grounded extrapolation of its expected crystalline architecture. nih.govmdpi.commdpi.comnih.gov

The core of the molecule consists of a pyridine (B92270) ring substituted at the 3 and 5 positions with ethynyl (B1212043) groups. The pyridine ring itself is an aromatic, planar heterocycle. The ethynyl (–C≡C–) linkages are inherently linear. Consequently, the central pyridine-dialkyne framework is expected to be largely planar.

In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound would be governed by weaker intermolecular forces. mdpi.comrsc.org These interactions are critical in defining the solid-state properties of the material.

C–H···π Interactions: The protons of the trimethylsilyl (B98337) groups or the pyridine ring could interact with the electron-rich π-systems of the alkyne bonds or the aromatic pyridine rings of neighboring molecules.

π–π Stacking: Offset π–π stacking interactions between the pyridine rings of adjacent molecules are a common packing motif in aromatic compounds, contributing to crystal stability. rsc.org

C–H···N Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds (from TMS or the pyridine ring) and the nitrogen atom of the pyridine ring could also play a role in directing the crystal packing arrangement. mdpi.com

The interplay of these forces would determine the specific packing motif, influencing properties such as melting point, solubility, and morphology. nih.gov

Spectroscopic Methodologies for Structural Elucidation (beyond basic identification data)

Spectroscopic techniques provide invaluable information about molecular structure, bonding, and dynamics, complementing the static picture from X-ray diffraction. chemspider.comrsc.orgbldpharm.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.netipb.pt For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation. mdpi.commdpi.com

¹H NMR: The proton spectrum is expected to be relatively simple. The trimethylsilyl groups would produce a single, sharp resonance integrating to 18 protons due to the free rotation of the methyl groups. The protons on the pyridine ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns confirming the 3,5-substitution pattern.

¹³C NMR: The carbon spectrum would show distinct signals for the trimethylsilyl methyl carbons, the quaternary alkyne carbons, the carbons of the pyridine ring, and the silicon-attached carbons. The chemical shifts of the alkyne carbons are particularly diagnostic.

Advanced 2D NMR Techniques: For unambiguous assignment, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) couplings, allowing for the complete assembly of the molecular framework. For instance, an HMBC experiment would show a correlation between the pyridine protons and the alkyne carbons, confirming the connectivity.

²⁹Si NMR: This technique would provide direct information about the silicon environment, showing a single resonance characteristic of the trimethylsilyl group in this symmetric molecule. rsc.org

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm, referenced to TMS, in a solvent like CDCl₃.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.25 | Singlet |

| ¹H | H-2, H-6 (Pyridine) | ~8.6 | Doublet |

| ¹H | H-4 (Pyridine) | ~7.8 | Triplet |

| ¹³C | -Si(CH₃)₃ | ~0.0 | Quartet |

| ¹³C | C-3, C-5 (Pyridine) | ~122 | Singlet |

| ¹³C | C-4 (Pyridine) | ~139 | Doublet |

| ¹³C | C-2, C-6 (Pyridine) | ~152 | Doublet |

| ¹³C | Py-C≡C-Si | ~95 | Singlet |

| ¹³C | Py-C≡C-Si | ~103 | Singlet |

| ²⁹Si | (CH₃)₃Si- | ~-18 | Singlet |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying specific functional groups.

Ethynyl Group (C≡C): The carbon-carbon triple bond stretch is a key diagnostic peak. In terminal alkynes, this appears around 2100-2140 cm⁻¹. For silyl-capped alkynes, this stretch is typically observed in the 2150-2175 cm⁻¹ region. rsc.org Due to the molecule's symmetry, this vibration might be weak in the IR spectrum but strong in the Raman spectrum.

Trimethylsilyl Group (Si-(CH₃)₃): This group has several characteristic vibrations, including a strong symmetric deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching modes around 840-860 cm⁻¹.

Pyridine Ring: The pyridine ring exhibits a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H bending vibrations also provide information about the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| -C≡C- | C≡C Stretch | 2160 - 2175 | Medium (IR), Strong (Raman) |

| Si-(CH₃)₃ | Symmetric CH₃ Deformation | ~1250 | Strong (IR) |

| Si-C | Si-C Stretch | 840 - 860 | Strong (IR) |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Multiple, Medium-Strong (IR) |

Conformational Dynamics and Solution-Phase Structural Studies

In solution, molecules are not static but undergo rapid conformational changes. For this compound, the primary dynamic processes involve rotation around single bonds.

The rotation of the two trimethylsilylethynyl groups with respect to the pyridine ring is expected to be a low-energy process. At room temperature, this rotation would be fast on the NMR timescale, resulting in time-averaged signals that reflect a symmetric molecule. Variable-temperature NMR studies could potentially probe the energy barrier to this rotation, although it is expected to be low. Similarly, the rotation of the methyl groups around the silicon-carbon bonds is extremely rapid. These dynamic features mean that the molecule behaves as a highly symmetric entity in solution, which is consistent with the simple predicted NMR spectra.

Applications in Advanced Materials Science and Supramolecular Chemistry

Precursors for π-Conjugated Systems and Poly-yne Polymers

The rigid, linear geometry and the electron-deficient nature of the pyridine (B92270) ring make 3,5-diethynylpyridine (B1337693) an excellent monomer for the synthesis of π-conjugated oligomers and polymers. These materials are of significant interest due to their unique optical, electronic, and thermal properties.

The synthesis of rigid-rod polymers from diethynylpyridine monomers is typically achieved through cross-coupling reactions, such as the Sonogashira coupling. This reaction allows for the connection of the ethynyl (B1212043) groups with aryl or heteroaryl halides, leading to the formation of extended, conjugated backbones. For instance, polymers based on 2,5- and 2,6-diethynylpyridine have been successfully synthesized, demonstrating the viability of this approach for creating pyridine-containing poly(arylene ethynylene)s (PAEs) acs.org. The resulting polymers possess a rigid-rod architecture due to the linear nature of the ethynyl units and the restricted rotation around the polymer backbone.

The design of these polymers can be tailored by selecting different co-monomers to be coupled with the diethynylpyridine unit. This modularity allows for fine-tuning of the polymer's properties, such as solubility, processability, and its electronic characteristics. The incorporation of the pyridine unit introduces a specific site for potential post-polymerization modification, such as quaternization, which can further alter the material's properties acs.org.

Table 1: Examples of Polymerization Reactions Involving Diethynylpyridine Derivatives

| Monomer 1 | Monomer 2 | Coupling Reaction | Polymer Type | Reference |

| 3,5-Diethynylpyridine | Dihaloarene | Sonogashira | Poly(arylene ethynylene) | acs.org |

| 2,6-Diethynylpyridine | Platinum(II) complex | Dehydrohalogenation | Pt(II)-σ-acetylide polymer | acs.org |

The electronic structure of polymers derived from 3,5-diethynylpyridine is significantly influenced by both the pyridine core and the ethynyl spacers. The pyridine ring, being an electron-deficient heterocycle, imparts n-type (electron-accepting) characteristics to the conjugated system. This is in contrast to many common conjugated polymers which are p-type (electron-donating). The presence of the nitrogen atom in the pyridine ring lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer.

The ethynyl spacers (–C≡C–) contribute to the rigidity of the polymer chain and play a crucial role in the delocalization of π-electrons along the backbone. This delocalization is essential for charge transport and determines the material's conductivity and optical properties. The combination of the electron-deficient pyridine unit and the π-conjugated ethynyl linkers allows for precise control over the polymer's band gap. Quaternization of the pyridine nitrogen with agents like methyl iodide leads to the formation of pyridinium (B92312) analogs, which results in a strong red shift in the UV-vis absorption spectra, indicating enhanced π-electron delocalization and a further lowering of the band gap acs.org. These polymers are typically insulators in their neutral state but can become semiconducting upon doping acs.org.

The tunable electronic properties of materials derived from pyridine-ethynyl building blocks make them promising candidates for applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). The introduction of electron-deficient pyridine units is a common strategy for designing electron-transporting or emissive materials for OLEDs researchgate.net.

While direct applications of polymers from 3,5-diethynylpyridine in OLEDs are still an emerging area of research, related pyridine-containing materials have shown significant promise. For example, compounds featuring a pyridine-3,5-dicarbonitrile core have been developed as efficient electron-transporting semiconductors researchgate.net. These materials exhibit high triplet energies and good electron-injecting properties, which are crucial for the performance of OLEDs researchgate.net. The design of donor-acceptor molecules, where a pyridine-based unit acts as the acceptor, has led to the development of highly efficient thermally activated delayed fluorescence (TADF) emitters with high external quantum efficiencies in OLEDs researchgate.netnih.gov. The principles learned from these systems can be applied to the design of novel emitters and transport materials based on the 3,5-diethynylpyridine scaffold.

Table 2: Properties of Pyridine-Based Materials for OLEDs

| Compound Type | Role in OLED | Key Property | Achieved Performance | Reference |

| Pyridine-3,5-dicarbonitrile derivatives | Electron-transporting material | High triplet energy (2.68–2.79 eV) | Good electron-injecting properties | researchgate.net |

| Triarylamine-pyridine-carbonitriles | TADF emitter | High photoluminescence quantum yield (79-100%) | External quantum efficiency up to 39.8% | nih.gov |

| Donor-acceptor with pyridine-3,5-dicarbonitrile | TADF emitter | Tunable emission from greenish-yellow to orange-red | High external quantum efficiency (up to 39.1%) | researchgate.net |

Building Blocks for Supramolecular Architectures

The linear, rigid nature of 3,5-diethynylpyridine, combined with the coordinating ability of the pyridine nitrogen, makes it an ideal building block for the construction of well-defined supramolecular structures through self-assembly.

Discrete macrocycles can be synthesized from 3,5-diethynylpyridine through synthetic strategies that utilize its rigid structure. For example, macrocyclic compounds composed of alternating 2,6- and 3,5-pyridylene units linked by acetylene bonds have been synthesized via Sonogashira coupling reactions nih.gov. X-ray crystallography of these macrocycles revealed a π-stacked paired structure, driven by dipole-dipole interactions between the electron-rich 2,6-pyridylene unit of one macrocycle and the electron-poor 3,5-pyridylene unit of another nih.gov. This demonstrates how the specific substitution pattern of the pyridine ring can be used to direct the self-assembly of the resulting macrocycles into ordered, one-dimensional fibril structures nih.gov.

The nitrogen atom of the pyridine ring in 3,5-diethynylpyridine can also act as a coordination site for metal ions, enabling the formation of metallamacrocycles. By combining this ligand with appropriate metal precursors that provide specific coordination geometries (e.g., linear, square planar), a variety of discrete, shape-persistent metallamacrocyclic structures can be assembled. This approach allows for the creation of cavities with defined sizes and shapes, which can have applications in host-guest chemistry and catalysis.

The rigid, ditopic nature of 3,5-diethynylpyridine makes it a suitable linker for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In the context of MOFs, the pyridine nitrogen and potentially modified terminal alkyne groups (e.g., carboxylates) can coordinate to metal ions or clusters, forming extended, porous networks. The design of MOFs often relies on the geometry and connectivity of the organic linker to control the topology and pore environment of the resulting framework researchgate.netrsc.org. While the direct use of 3,5-diethynylpyridine as a primary linker is not extensively documented, the incorporation of pyridine-based linkers is a well-established strategy in MOF synthesis nih.govrsc.org. For example, pyridine-3,5-dicarboxylic acid has been used to create a variety of MOF structures with different dimensionalities rsc.org. The introduction of a pyridine moiety within a linker can influence the final structure and introduce functional sites within the pores nih.gov.

For COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, 3,5-diethynylpyridine can serve as a linear building block. The terminal alkyne groups can undergo reactions such as cyclotrimerization to form new linkages, leading to the formation of a 2D or 3D porous network. Pyridine-based COFs have been synthesized and have shown promise as efficient adsorbents due to the presence of nitrogen-containing active sites within the porous framework nih.govnih.gov. The incorporation of the pyridine unit from a 3,5-diethynylpyridine precursor would similarly be expected to enhance the functionality of the COF for applications such as gas storage, separation, and catalysis.

Halogen-Bonded Assemblies and Host-Guest Chemistry

The structural motif of 3,5-diethynylpyridine, a derivative of 3,5-bis(2-(trimethylsilyl)ethynyl)pyridine, serves as a valuable component in the construction of supramolecular structures through noncovalent interactions. Specifically, its iodo-substituted analogue, 3,5-bis(iodoethynyl)pyridine, has been effectively utilized as a ditopic halogen bond donor. nih.gov Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com

In a notable study, 3,5-bis(iodoethynyl)pyridine was co-crystallized with bipyrimidine-based molecules, which act as complementary halogen bond acceptors. nih.gov The combination of these components leads to the self-assembly of well-defined, planar π-conjugated sheets. The formation and stability of these sheets are governed by a combination of cooperative noncovalent forces:

C–I···N Halogen Bonds: The primary interaction driving the assembly, where the iodine atoms of the pyridine derivative bond with the nitrogen atoms of the bipyrimidine. nih.gov

C–H···N Hydrogen Bonds: These interactions, occurring between pyridine and pyrimidine rings, provide reinforcement in a roughly orthogonal direction to the halogen bonds. nih.gov

π–π Stacking: These interactions further stabilize the planar sheet-like structures. nih.gov

Calculations of the molecular electrostatic potential for bis(iodoethynyl)pyridines confirm the presence of a strong σ-hole on the iodine atoms, with potentials ranging from 180.3 to 186.4 kJ/mol, underscoring their efficacy as halogen bond donors. nih.gov This strategic use of halogen and hydrogen bonding allows for precise control over the crystal architecture, demonstrating the potential for designing functional organic materials.

| Halogen Bond Donor | Halogen Bond Acceptor | Primary Interactions | Resulting Structure |

|---|---|---|---|

| 3,5-Bis(iodoethynyl)pyridine | 1,2-Bis(5-pyrimidyl)ethyne | C–I···N Halogen Bonds, C–H···N Hydrogen Bonds | π-stacked planar sheets |

| 3,5-Bis(iodoethynyl)pyridine | 1,4-Bis(5-pyrimidyl)butadiyne | C–I···N Halogen Bonds, C–H···N Hydrogen Bonds | π-stacked planar sheets |

Ligands in Coordination Chemistry and Catalysis

The pyridine-ethynyl framework is a versatile scaffold for designing ligands for transition metal complexes, finding applications in catalysis and materials science. The trimethylsilyl (B98337) groups in this compound often serve as protecting groups, which can be removed to yield 3,5-diethynylpyridine, a ligand capable of coordinating to metal centers in various modes.

Synthesis of Metal Complexes with Pyridine-Ethynyl Ligands

The desilylated analogue, 3,5-diethynylpyridine (Py(C≡CH)₂), has been used to synthesize novel organometallic complexes. For instance, its reaction with gold precursors has been shown to yield polynuclear gold(I) acetylide complexes. researchgate.net The reaction of 3,5-diethynylpyridine with [AuCl(SMe₂)] in the presence of an amine base results in the formation of a polymeric gold complex, [Au₂(μ-(C≡C)₂Py)]n. researchgate.net This polymer can then be reacted with other ligands to create discrete, neutral dinuclear complexes.

The synthesis of these complexes demonstrates the utility of the 3,5-diethynylpyridine core as a rigid bridging ligand. The general formula for the resulting dinuclear complexes is [(AuL)₂{μ-(C≡C)₂Py}], where 'L' represents a monodentate ligand. researchgate.net

| Complex Formula | Ancillary Ligand (L) | Reference |

|---|---|---|

| [(Au(CNBut))₂{μ-(C≡C)₂Py}] | tert-Butyl isocyanide (CNBut) | researchgate.net |

| [(Au(PMe₃))₂{μ-(C≡C)₂Py}] | Trimethylphosphine (PMe₃) | researchgate.net |

| [(Au(PPh₃))₂{μ-(C≡C)₂Py}] | Triphenylphosphine (PPh₃) | researchgate.net |

| [(Au(PTo₃))₂{μ-(C≡C)₂Py}] | Tri-p-tolylphosphine (PTo₃) | researchgate.net |

Role as Electron-Poor Ligands in Transition Metal Catalysis

The electronic properties of ligands are crucial for tuning the catalytic activity of transition metal complexes. The pyridine ring is inherently more electron-deficient than a benzene (B151609) ring due to the presence of the electronegative nitrogen atom. semanticscholar.org The attachment of two electron-withdrawing ethynyl groups at the meta-positions (3 and 5) further decreases the electron density on the pyridine ring, making 3,5-diethynylpyridine an "electron-poor" ligand.

This electron-deficient character influences the electronic environment of the coordinated metal center. By withdrawing electron density, such ligands can make the metal center more electrophilic, which can be advantageous in certain catalytic cycles. The ability to tune the electronic properties of metal complexes by modifying the ligand is a fundamental strategy in catalyst design.

A pertinent example, though not involving this exact ligand, illustrates the principle. In a series of platinum(II) complexes of the type tbpyPt(C₂R)₂ (where tbpy is 4,4'-di-tert-butyl-2,2'-bipyridine), altering the aryl group 'R' from phenyl to the more electron-deficient 2-pyridyl, and further to the even more electron-deficient 2-pyrimidyl, results in a systematic blue-shift in the complex's emission wavelength. semanticscholar.org This shift is a direct consequence of the ligand's electronic nature affecting the energy levels of the metal complex's molecular orbitals. semanticscholar.org This highlights how pyridine-ethynyl ligands can be used to systematically modulate the properties of metal complexes.

| Alkynyl Ligand (-C≡CR) | Relative Electron Density of Aryl Group (R) | Emission λmax | Reference |

|---|---|---|---|

| 2-Ethynylpyridine | Electron-deficient | 520 nm | semanticscholar.org |

| 2-Ethynylpyrimidine | More electron-deficient | 512 nm | semanticscholar.org |

Functionalization for Specific Catalytic Applications

The versatility of the this compound scaffold is enhanced by the potential for further functionalization, allowing for the tailoring of ligand properties for specific catalytic needs. While direct C-H functionalization of the pyridine ring can be challenging due to its electron-poor nature, various strategies have been developed for the selective modification of pyridine derivatives. nih.govresearchgate.net These methods could potentially be applied to introduce new functional groups onto the pyridine core, thereby altering the steric and electronic environment around a coordinated metal.

Furthermore, the substituents on the pyridine ring can be modified. For example, related pyridine compounds containing both a TMS-ethynyl group and a ketone have been shown to undergo alkylation at the ketone position. mdpi.com This demonstrates that functional groups appended to the core ring can be chemically transformed. Another approach involves the functionalization of pyridyl substituents that are themselves part of a larger heterocyclic system, as seen in the alkylation of 3,5-bis-(2-pyridyl)-1,2,4,6-thiatriazines. rsc.org Such modifications can be used to introduce chirality, improve solubility, or immobilize the catalyst on a support. This capacity for post-synthesis modification is key to developing highly specialized catalysts.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific DFT studies on 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine were identified. Such studies would typically provide foundational knowledge of the molecule's electronic properties.

Prediction of Spectroscopic Properties and Spectral Band Assignments

While experimental spectroscopic data may exist, theoretical predictions and detailed band assignments for IR, Raman, and UV-Vis spectra of this compound, calculated via DFT or Time-Dependent DFT (TD-DFT), were not found in published research. These calculations are vital for accurately interpreting experimental spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of published molecular dynamics simulation studies focused on this compound. MD simulations would be instrumental in understanding the molecule's flexibility, preferred conformations in various environments, and the nature of its non-covalent interactions with other molecules or surfaces.

Mechanistic Studies of Reactions Involving this compound

Computational investigations into the mechanisms of reactions where this compound acts as either a reactant or a precursor are not documented in the available literature. Mechanistic studies using computational methods help to elucidate transition states, activation energies, and reaction pathways, providing a deeper understanding of chemical transformations.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future research will likely focus on optimizing the synthesis of 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine to be more efficient, cost-effective, and environmentally benign. While the Sonogashira cross-coupling reaction is a staple for its preparation, emerging methodologies aim to address the limitations of traditional catalytic systems.

Key Research Thrusts:

Green Chemistry Approaches: A significant push towards sustainability is driving the exploration of greener alternatives for the Sonogashira coupling. This includes the use of water as a solvent, development of copper-free catalytic systems to mitigate environmental concerns, and the use of heterogeneous catalysts that can be easily recovered and reused. Research into micellar catalysis, where the reaction occurs in nano-sized aqueous environments, is a promising avenue for reducing the reliance on volatile organic solvents.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and scalability. The development of a continuous flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality. This approach is particularly beneficial for managing exothermic reactions and for the in-line purification of intermediates.

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. Future investigations could explore the use of photocatalysts to drive the C-H silylation of a 3,5-diethynylpyridine (B1337693) precursor, potentially offering a more direct and atom-economical route to the target compound.

Table 1: Comparison of Synthetic Methodologies for Alkynylpyridines

| Methodology | Potential Advantages | Future Research Focus |

| Green Sonogashira Coupling | Reduced environmental impact, use of non-toxic solvents, catalyst recyclability. | Development of robust, water-soluble palladium catalysts and efficient copper-free systems. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for automation. | Optimization of reactor design, residence times, and integration of in-line purification. |

| Photocatalysis | Mild reaction conditions, high selectivity, novel reaction pathways. | Discovery of efficient photocatalysts for C-H functionalization and silylation. |

Exploration of Advanced Catalytic Applications and Organometallic Transformations

The pyridine (B92270) nitrogen and the two ethynyl (B1212043) moieties of this compound make it an excellent candidate for the design of novel ligands and organometallic complexes with unique catalytic properties.

Ligand Design for Homogeneous Catalysis: The desilylated analogue, 3,5-diethynylpyridine, can act as a rigid bidentate or bridging ligand for various transition metals. Future research could focus on synthesizing novel organometallic complexes and investigating their catalytic activity in a range of transformations, such as cross-coupling reactions, hydrogenation, and polymerization. The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the metal center.

Organometallic Polymers and Supramolecular Assemblies: The linear, rigid structure of the molecule makes it an ideal building block for the construction of coordination polymers and supramolecular structures. By coordinating with metal ions, it is possible to create one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and sensing.

Transformations of the Ethynyl Groups: The trimethylsilyl (B98337) groups can be selectively removed to reveal terminal alkynes, which are versatile functional groups for a variety of organic transformations. This opens the door to further functionalization, such as the introduction of other organic moieties or the formation of metal acetylides.

Integration into Next-Generation Functional Materials and Nanosystems

The unique electronic and structural features of this compound make it a compelling component for the development of advanced functional materials and nanosystems.

Molecular Electronics: The conjugated π-system of the molecule suggests its potential for use in molecular wires and other components of electronic devices. The pyridine ring can act as an anchoring group to metal surfaces, and the length and electronic properties of the molecule can be systematically varied. Future work could involve measuring the single-molecule conductance of this compound and its derivatives.

Fluorescent Sensors: The incorporation of the ethynylpyridine core into larger conjugated systems could lead to the development of novel fluorescent materials. The pyridine nitrogen provides a potential binding site for analytes, which could modulate the fluorescence properties of the molecule, enabling its use in chemical sensing applications. For instance, similar trimethylsilylethynyl-substituted aromatic compounds have shown promise in the detection of nitroaromatic compounds. mdpi.com

High-Carbon Materials: Polyethynyl aromatic compounds are valuable precursors for the synthesis of highly cross-linked, carbon-rich materials with exceptional thermal stability and hardness. Future research could explore the polymerization of this compound or its desilylated derivative to create novel carbonaceous materials with tailored properties.

Table 2: Potential Applications in Functional Materials

| Application Area | Key Features of the Compound | Future Research Directions |

| Molecular Electronics | Rigid, conjugated structure; pyridine anchoring group. | Single-molecule conductance measurements; synthesis of derivatives with tailored electronic properties. |

| Fluorescent Sensors | Conjugated π-system; analyte binding site (pyridine N). | Design and synthesis of fluorescent probes; investigation of sensing mechanisms for various analytes. |

| High-Carbon Materials | High carbon-to-hydrogen ratio; potential for cross-linking. | Controlled polymerization studies; characterization of the thermal and mechanical properties of the resulting materials. |

Interdisciplinary Research with Emerging Fields in Organic and Materials Chemistry

The versatility of this compound allows for its integration into various interdisciplinary research areas, bridging the gap between fundamental organic synthesis and applied materials science.

Click Chemistry and Bioorthogonal Chemistry: The terminal alkyne groups, accessible after desilylation, are key functional groups in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This opens up the possibility of using this molecule as a scaffold for the construction of complex molecular architectures, including bioconjugates and drug delivery systems. Its bifunctional nature allows for the linking of two different molecular entities.

Supramolecular Chemistry: The pyridine unit can participate in hydrogen bonding and metal coordination, making the molecule a valuable component for the design of self-assembling supramolecular systems. Future research could explore the formation of macrocycles, cages, and other complex architectures through non-covalent interactions.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound. cuny.edu Computational studies can guide the rational design of new catalysts, materials, and experiments, accelerating the pace of discovery in this area.

Q & A

Q. What are the recommended synthetic routes for 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of pyridine derivatives with trimethylsilyl ethynyl substituents typically employs Sonogashira cross-coupling reactions between halogenated pyridines and trimethylsilylacetylene. For 3,5-substituted derivatives, a 3,5-dihalopyridine precursor (e.g., 3,5-dibromopyridine) is reacted with trimethylsilylacetylene under catalytic conditions (Pd(PPh₃)₂Cl₂/CuI, in a mixture of triethylamine and THF). Optimization involves:

- Temperature control : Reactions are conducted at 60–80°C to balance yield and side-product formation.

- Stoichiometric ratios : A 2:1 molar ratio of trimethylsilylacetylene to dihalopyridine ensures complete substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Pyridine ring protons appear as a singlet (δ 8.5–9.0 ppm). Trimethylsilyl protons resonate as a singlet (δ 0.2–0.3 ppm).

- ¹³C NMR : Ethynyl carbons (C≡C) appear at δ 90–100 ppm (sp-hybridized carbons).

- Infrared (IR) Spectroscopy : C≡C stretching vibrations at ~2100 cm⁻¹ confirm ethynyl groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₃H₁₇NSi₂).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How does the positioning of substituents on the pyridine ring influence the electronic and magnetic coupling properties in complexes containing this compound?

Methodological Answer: The nitrogen atom in pyridine and the spatial arrangement of substituents critically modulate electronic communication. For example:

- Electron Withdrawing Effects : The pyridine nitrogen withdraws electron density, stabilizing low-spin states in metal complexes (e.g., Fe³⁺).

- Magnetic Coupling : In diiron complexes, DFT and multireference configuration interaction (MR-CI) calculations reveal that nitrogen placement in the "long branch" (meta to substituents) enhances ferromagnetic exchange (J > 500 cm⁻¹), while para positioning reduces coupling (J < 5 cm⁻¹). Experimental validation uses SQUID magnetometry and EPR spectroscopy to measure spin states .

Q. What methodological approaches resolve contradictions in spin localization/delocalization behavior observed in mono-oxidized derivatives of this compound complexes?

Methodological Answer: Mixed-valence (Fe²⁺/Fe³⁺) complexes exhibit borderline spin localization. To resolve contradictions:

- Near-Infrared (NIR) Spectroscopy : Detects intervalence charge-transfer (IVCT) bands (λ = 1200–2000 nm), distinguishing localized vs. delocalized systems.

- Mössbauer Spectroscopy : Quantifies Fe oxidation states via quadrupole splitting (ΔEQ) and isomer shift (δ). For localized systems, ΔEQ = 1.5–2.0 mm/s; delocalized systems show averaged parameters.

- Electrochemical Analysis : Cyclic voltammetry (ΔEp > 200 mV) confirms reversible redox processes. Contradictions arise from solvent polarity and counterion effects, requiring multivariate data analysis .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) to enhance proton conductivity?

Methodological Answer: The ethynyl groups serve as π-conjugated linkers in MOFs, facilitating proton transport via hydrogen-bonding networks. Design strategies include:

- Ligand Functionalization : Incorporate sulfonic acid (-SO₃H) or phosphonic acid (-PO₃H₂) groups on the pyridine ring to create proton-conducting pathways.

- MOF Synthesis : Solvothermal reactions with lanthanide ions (e.g., Eu³⁺, Tb³⁺) yield frameworks with 1D channels.

- Proton Conductivity Measurement : Electrochemical impedance spectroscopy (EIS) at 25–80°C under humidified conditions (RH = 95%) quantifies conductivity (σ = 10⁻³–10⁻² S/cm).

- Stability Testing : Thermogravimetric analysis (TGA) confirms framework integrity up to 300°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.